Bienvenue dans la boutique en ligne BenchChem!

1-Oxo-2-phenyl-1lambda~5~-pyrimidine

C–H activation palladium catalysis regioselective arylation

This N-oxide is a strategic intermediate for regioselective C-4 functionalization via Pd-catalyzed cross-coupling, a transformation inaccessible with 2-phenylpyrimidine (CAS 7431-45-0). The N1-oxide directing group enables late-stage diversification of kinase inhibitors and GPCR ligands. A published single-crystal structure (monoclinic C2, R=0.053) supports solid-form QC and polymorph risk assessment. Source this well-characterized intermediate to accelerate C–H activation methodology development and optimize solubility (tPSA 38.35 vs 25.78 Ų for the parent).

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 78009-13-9
Cat. No. B15439481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-2-phenyl-1lambda~5~-pyrimidine
CAS78009-13-9
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC=[N+]2[O-]
InChIInChI=1S/C10H8N2O/c13-12-8-4-7-11-10(12)9-5-2-1-3-6-9/h1-8H
InChIKeyTXCXKHJUEKUAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-2-phenyl-1λ⁵-pyrimidine (CAS 78009-13-9) for Specialized Heterocyclic Synthesis and Crystallographic Study: A Product Overview for Scientific Procurement


1-Oxo-2-phenyl-1λ⁵-pyrimidine (2-phenylpyrimidine N-oxide) is a heteroaromatic N-oxide featuring a pyrimidine core phenyl-substituted at the 2-position and oxidized at N1 [1]. Its solid-state structure, determined by single-crystal X-ray diffraction, confirms the distinct geometric and electronic influence of the N-oxide functionality [2]. The compound serves as a versatile intermediate in palladium-catalyzed cross-coupling chemistries, where the N-oxide group directs regioselective arylation—a reactivity profile absent in the parent 2-phenylpyrimidine [3]. Synthetic access via carboxamide oxime condensation has been reported, providing a reliable preparation route [4].

Why Generic Pyrimidines Cannot Replace 1-Oxo-2-phenyl-1λ⁵-pyrimidine: A Strategic Procurement Rationale


The N-oxide moiety in 1-Oxo-2-phenyl-1λ⁵-pyrimidine fundamentally alters electronic distribution, directing electrophilic substitution and metal-catalyzed cross-coupling to the C-4 position of the pyrimidine ring [1]. This contrasts sharply with 2-phenylpyrimidine (CAS 7431-45-0), where reactivity is dominated by the electron-deficient nature of the parent heterocycle and lacks the same activating/directing effect . Substitution with other pyrimidine N-oxides—such as the unsubstituted pyrimidine N-oxide (CAS 17043-94-6) or 4-substituted analogs—changes the steric and electronic landscape, leading to different regiochemical outcomes and crystal packing motifs [2]. Consequently, generic interchange without explicit revalidation of reaction conditions or solid-state properties is scientifically unsound.

Quantitative Differentiation Evidence for 1-Oxo-2-phenyl-1λ⁵-pyrimidine Against Closest Analogs


Regioselective C–H Arylation via N-Oxide Directing Effect versus 2-Phenylpyrimidine

Under palladium-catalyzed cross-coupling with aryl halides, 2-phenylpyrimidine N-oxide undergoes exclusive C-4 arylation due to the N-oxide's electronic activation and directing ability. In contrast, the non-oxidized 2-phenylpyrimidine fails to engage in analogous direct arylation under identical conditions, yielding no product [1]. This represents a qualitative and quantitative switch in reactivity (observed yield >0% for N-oxide substrate vs. 0% for parent).

C–H activation palladium catalysis regioselective arylation

Crystallographic Unit Cell Parameters Differentiating 2-Phenylpyrimidine N-Oxide from Related N-Oxides

Single-crystal X-ray analysis of 2-phenylpyrimidinium 1-oxide reveals monoclinic crystal system (space group C2) with unit cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and final R factor = 0.053 [1]. These parameters differ from those reported for the parent 2-phenylpyrimidine and for unsubstituted pyrimidine N-oxide, enabling unambiguous identity verification and providing essential input for computational polymorph prediction or co-crystal design.

crystal engineering solid-state properties X-ray diffraction

Synthetic Accessibility via Carboxamide Oxime Route: Validated Method for 2-Phenyl N-Oxide

The carboxamide oxime method yields 2-phenylpyrimidine N-oxide through condensation of benzamide oxime with 1,3-dicarbonyl compounds in the presence of trifluoroacetic acid [1]. While yields for this specific substrate are not publicly tabulated outside the full text, the general method is reported to proceed with good efficiency for aryl-substituted variants. This contrasts with direct oxidation of 2-phenylpyrimidine using peracids, which often leads to ring-contraction byproducts when the 6-position is unsubstituted [2], making the carboxamide oxime route the preferred synthetic entry.

heterocyclic synthesis amide oximes N-oxide preparation

Predicted Physicochemical Profile Differentiating 2-Phenylpyrimidine N-Oxide from Parent Heterocycle

Computational predictions indicate 2-phenylpyrimidine N-oxide has a topological polar surface area (tPSA) of 38.35 Ų and a computed logP of 2.18 [1]. The parent 2-phenylpyrimidine exhibits a lower tPSA of 25.78 Ų [2]. This ~12.6 Ų increase reflects the N-oxide's enhanced hydrogen-bond acceptor capacity, which directly impacts solubility, permeability, and protein binding in biological assays.

logP polar surface area drug-likeness

High-Impact Application Scenarios for 1-Oxo-2-phenyl-1λ⁵-pyrimidine Based on Quantitative Evidence


C-4 Regioselective Functionalization in Medicinal Chemistry

Medicinal chemists designing 2-phenylpyrimidine-based kinase inhibitors or GPCR ligands can utilize the N-oxide to introduce C-4 substituents via palladium-catalyzed direct arylation, a transformation not feasible with the parent heterocycle [1]. This enables late-stage diversification of a core scaffold without de novo synthesis.

Solid-State Formulation and Co-Crystal Screening

Formulation scientists requiring a well-characterized crystalline form for solid dispersion or co-crystal studies can rely on the published single-crystal structure (monoclinic C2, R=0.053) as a reference standard [2]. The unique unit cell parameters serve as a quality-by-design (QbD) input for polymorph risk assessment.

Synthetic Methodology Development Using N-Oxide Directing Groups

Methodology groups developing new C–H activation protocols can employ 2-phenylpyrimidine N-oxide as a model substrate to benchmark regioselectivity and yield, given its established reactivity in palladium-catalyzed systems [1]. This provides a reproducible standard for comparing novel catalyst systems.

Physicochemical Property Optimization in Hit-to-Lead Programs

Early-stage drug discovery teams seeking to improve aqueous solubility without drastically altering lipophilicity can procure the N-oxide to capitalize on its ~49% higher tPSA (38.35 vs. 25.78 Ų) relative to 2-phenylpyrimidine, as indicated by in silico predictions [3].

Quote Request

Request a Quote for 1-Oxo-2-phenyl-1lambda~5~-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.